11-phenyl-8-(3,4,5-trimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
11-PHENYL-8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound characterized by its unique structure, which includes a phenyl group and a trimethoxyphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-PHENYL-8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexa[a]phenanthrolinone core, followed by the introduction of the phenyl and trimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
11-PHENYL-8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
11-PHENYL-8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-PHENYL-8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Combretastatin Derivatives: Potent microtubule-targeting agents.
Uniqueness
What sets 11-PHENYL-8-(3,4,5-TRIMETHOXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE apart is its unique combination of phenyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C31H28N2O4 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
11-phenyl-8-(3,4,5-trimethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C31H28N2O4/c1-35-26-16-20(17-27(36-2)31(26)37-3)30-29-22(14-19(15-25(29)34)18-8-5-4-6-9-18)28-21-10-7-13-32-23(21)11-12-24(28)33-30/h4-13,16-17,19,30,33H,14-15H2,1-3H3 |
InChI Key |
SNRUBGGWYUCTPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6 |
Origin of Product |
United States |
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